{2-[([1,1'-Biphenyl]-4-yl)amino]-1,3-thiazol-4-yl}acetic acid
Description
{2-[([1,1'-Biphenyl]-4-yl)amino]-1,3-thiazol-4-yl}acetic acid is a thiazole derivative featuring a biphenyl-substituted amino group at the 2-position and an acetic acid moiety at the 4-position of the thiazole ring. Its molecular formula is C₁₇H₁₄N₂O₂S (calculated molecular weight: 318.37 g/mol). The biphenyl group confers rigidity and hydrophobicity, while the acetic acid enhances aqueous solubility, making it a candidate for pharmaceutical applications such as enzyme inhibition or receptor modulation .
Properties
CAS No. |
918793-40-5 |
|---|---|
Molecular Formula |
C17H14N2O2S |
Molecular Weight |
310.4 g/mol |
IUPAC Name |
2-[2-(4-phenylanilino)-1,3-thiazol-4-yl]acetic acid |
InChI |
InChI=1S/C17H14N2O2S/c20-16(21)10-15-11-22-17(19-15)18-14-8-6-13(7-9-14)12-4-2-1-3-5-12/h1-9,11H,10H2,(H,18,19)(H,20,21) |
InChI Key |
IVIYGABULKBBQO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)NC3=NC(=CS3)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-[([1,1’-Biphenyl]-4-yl)amino]-1,3-thiazol-4-yl}acetic acid typically involves the following steps:
Formation of the Biphenyl Intermediate: The biphenyl intermediate can be synthesized through a Suzuki coupling reaction between a halogenated biphenyl and a boronic acid derivative.
Thiazole Ring Formation: The thiazole ring can be formed by reacting the biphenyl intermediate with a thioamide under acidic conditions.
Amino Group Introduction: The amino group is introduced through a nucleophilic substitution reaction, where the thiazole ring is treated with an amine.
Acetic Acid Attachment: Finally, the acetic acid moiety is attached to the thiazole ring through an esterification reaction.
Industrial Production Methods
Industrial production of {2-[([1,1’-Biphenyl]-4-yl)amino]-1,3-thiazol-4-yl}acetic acid involves scaling up the synthetic routes mentioned above. The process typically includes optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the amino group is oxidized to form nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the biphenyl group to a cyclohexyl derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst are commonly used.
Substitution: Nucleophiles like halides, thiols, and amines can be used under basic or acidic conditions.
Major Products
Oxidation: Nitroso and nitro derivatives.
Reduction: Cyclohexyl derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Anticancer Properties
Thiazole derivatives, including {2-[([1,1'-Biphenyl]-4-yl)amino]-1,3-thiazol-4-yl}acetic acid, have shown promising anticancer properties. Studies indicate that compounds with thiazole moieties can inhibit the growth of various cancer cell lines. For instance, one study demonstrated that a related thiazole compound increased the intracellular concentration of paclitaxel in drug-resistant cell lines and significantly reversed resistance to multiple chemotherapeutic agents such as doxorubicin and vincristine at concentrations as low as 10 μM in vitro .
Antimicrobial Activity
Research has also indicated that thiazole derivatives exhibit antimicrobial properties. A recent study synthesized several thiazole compounds and evaluated their antibacterial activity against resistant strains of E. coli and Staphylococcus aureus. Among these compounds, some displayed significant antibacterial effects, suggesting their potential use in treating infections caused by resistant bacteria .
Case Studies
Mechanism of Action
The mechanism of action of {2-[([1,1’-Biphenyl]-4-yl)amino]-1,3-thiazol-4-yl}acetic acid involves its interaction with specific molecular targets. The biphenyl group allows the compound to insert into hydrophobic pockets of proteins, while the thiazole ring can form hydrogen bonds with amino acid residues. This interaction can inhibit enzyme activity or disrupt protein-protein interactions, leading to the compound’s biological effects .
Comparison with Similar Compounds
Comparative Data Table
| Compound Name | Substituent | Molecular Weight (g/mol) | Key Features | Potential Applications |
|---|---|---|---|---|
| {2-[([1,1'-Biphenyl]-4-yl)amino]-1,3-thiazol-4-yl}acetic Acid | Biphenylamino | 318.37 | Rigid biphenyl core; balanced hydrophobicity/solubility | Anticancer, anti-inflammatory |
| (2-{[4-(Trifluoromethyl)phenyl]amino}-1,3-thiazol-4-yl)acetic Acid | 4-CF₃-phenyl | 302.27 | Enhanced metabolic stability; electron-withdrawing CF₃ group | Enzyme inhibition |
| [2-(4-Chloro-benzoylamino)-thiazol-4-yl]-acetic Acid | 4-Cl-benzoyl | 296.73 | Strong hydrophobic interactions; ketone functionality | Antimicrobial agents |
| 2-{2-[(5-Chloropyridin-2-yl)amino]-1,3-thiazol-4-yl}acetic Acid | 5-Cl-pyridine | 269.71 | Improved solubility via pyridine; regioselective chlorine | Kinase inhibition |
| (2-{[3-(Benzoylamino)benzoyl]amino}-1,3-thiazol-4-yl)acetic Acid | Dual benzoyl | 381.41 | High lipophilicity; π-π stacking capability | Protein-targeted therapies |
Pharmacological and Physicochemical Insights
- Solubility: The acetic acid group in the target compound improves water solubility compared to non-acid analogues (e.g., biphenyl derivatives in ). However, derivatives with pyridine () or polar substituents (e.g., CF₃ in ) may exhibit superior solubility profiles.
- Biological Activity : Biphenyl-containing compounds are frequently associated with anticancer and anti-inflammatory applications (). The thiazole ring’s sulfur atom may contribute to metal chelation or redox modulation.
- Synthetic Challenges: Introducing the biphenylamino group likely requires Suzuki-Miyaura coupling or Ullmann-type reactions, while the acetic acid moiety is appended via alkylation or hydrolysis steps ().
Biological Activity
The compound {2-[([1,1'-Biphenyl]-4-yl)amino]-1,3-thiazol-4-yl}acetic acid, also known as 4-(1,1'-biphenyl-4-yl)-1,3-thiazol-2-amine, is a thiazole derivative that has garnered attention for its diverse biological activities. Thiazole compounds are known for their roles in medicinal chemistry due to their potential anticancer, antimicrobial, and anti-inflammatory properties.
- Molecular Formula : C₁₅H₁₂N₂S
- Molecular Weight : 252.34 g/mol
- CAS Number : 2834-79-9
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazole derivatives. For instance, compounds structurally related to {2-[([1,1'-Biphenyl]-4-yl)amino]-1,3-thiazol-4-yl}acetic acid have shown significant inhibitory effects on various cancer cell lines. A notable study reported that thiazole derivatives could induce apoptosis in MDA-MB-231 breast cancer cells with a substantial increase in annexin V-FITC positivity, indicating late-stage apoptosis and necrosis .
Table 1: Anticancer Activity of Thiazole Derivatives
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| 4e | MDA-MB-231 | 0.18 | Induces apoptosis |
| 4g | MDA-MB-231 | 0.22 | Induces apoptosis |
| 4h | MDA-MB-231 | 0.25 | Induces apoptosis |
Antimicrobial Activity
Thiazole derivatives have also demonstrated antimicrobial properties against various bacterial strains. A study indicated that certain thiazole compounds exhibited minimum inhibitory concentrations (MIC) against E. coli and S. aureus, suggesting their potential as antibacterial agents .
Table 2: Antimicrobial Activity of Thiazole Derivatives
| Compound | Bacterial Strain | MIC (mg/mL) |
|---|---|---|
| 9 | E. coli | 0.17 |
| 1 | S. aureus | 0.23 |
| 8 | E. cloacae | 0.23 |
Other Biological Activities
In addition to anticancer and antimicrobial effects, thiazole derivatives have been reported to possess anti-inflammatory and analgesic activities. The presence of functional groups on the thiazole ring can enhance these activities by modulating various biological pathways involved in inflammation and pain perception .
Case Studies
Several case studies have been conducted to evaluate the biological activity of thiazole derivatives:
- Study on Apoptosis Induction : A study published in Scientific Reports demonstrated that a specific thiazole derivative induced apoptosis in cancer cells by activating caspases and altering mitochondrial membrane potential .
- Antimicrobial Efficacy : Research published in Molecules highlighted the synthesis of new thiazole derivatives with potent activity against multidrug-resistant bacterial strains, suggesting their potential as lead compounds for antibiotic development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
